molecular formula C17H12ClNO2S B12890776 2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid CAS No. 88350-82-7

2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid

Cat. No.: B12890776
CAS No.: 88350-82-7
M. Wt: 329.8 g/mol
InChI Key: DRNIDXIGWUCGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid is an organic compound that features a quinoline moiety substituted with a chlorine atom and a methyl group, linked via a thioether bond to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis, where aniline derivatives react with glycerol or aldehydes in the presence of an acid catalyst.

    Chlorination and Methylation: The quinoline ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride, followed by methylation using methyl iodide or dimethyl sulfate.

    Thioether Formation: The chlorinated and methylated quinoline is reacted with thiobenzoic acid in the presence of a base such as sodium hydride or potassium carbonate to form the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide, elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to the bioactivity of quinoline derivatives.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or photophysical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism of action of 2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit enzyme activity, while the thioether linkage may enhance its binding affinity or stability. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

    2-((6-Chloroquinolin-4-yl)thio)benzoic acid: Lacks the methyl group, which may affect its bioactivity and binding properties.

    2-((6-Methylquinolin-4-yl)thio)benzoic acid: Lacks the chlorine atom, which may influence its electronic properties and reactivity.

    2-((6-Chloro-2-methylquinolin-4-yl)thio)acetic acid: Has an acetic acid moiety instead of benzoic acid, which may alter its solubility and pharmacokinetics.

Uniqueness

The presence of both chlorine and methyl groups on the quinoline ring, along with the thioether linkage to benzoic acid, makes 2-((6-Chloro-2-methylquinolin-4-yl)thio)benzoic acid unique

Properties

CAS No.

88350-82-7

Molecular Formula

C17H12ClNO2S

Molecular Weight

329.8 g/mol

IUPAC Name

2-(6-chloro-2-methylquinolin-4-yl)sulfanylbenzoic acid

InChI

InChI=1S/C17H12ClNO2S/c1-10-8-16(13-9-11(18)6-7-14(13)19-10)22-15-5-3-2-4-12(15)17(20)21/h2-9H,1H3,(H,20,21)

InChI Key

DRNIDXIGWUCGDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)SC3=CC=CC=C3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.